molecular formula C19H26N2O2 B2911256 N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide CAS No. 955760-04-0

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

Cat. No.: B2911256
CAS No.: 955760-04-0
M. Wt: 314.429
InChI Key: GATJBFDFHVMJRM-UHFFFAOYSA-N
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Description

N-(2-Propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a synthetic organic compound featuring a bicyclic 1,2,3,4-tetrahydroisoquinoline scaffold substituted at position 2 with a propanoyl group and at position 7 with a cyclohexanecarboxamide moiety. The cyclohexane ring is expected to adopt a chair conformation, a common feature in similar carboxamide derivatives .

Properties

IUPAC Name

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-18(22)21-11-10-14-8-9-17(12-16(14)13-21)20-19(23)15-6-4-3-5-7-15/h8-9,12,15H,2-7,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATJBFDFHVMJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide typically involves several key steps:

Chemical Reactions Analysis

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide can undergo various chemical reactions:

Scientific Research Applications

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Molecular Formula Key Functional Groups Ring Conformation Notable Properties
Target Compound : N-(2-Propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide C₁₉H₂₅N₂O₂ (estimated) Tetrahydroisoquinoline, propanoyl, carboxamide Cyclohexane (chair) Rigid bicyclic core; potential for hydrogen bonding via carboxamide NH and carbonyl groups.
H₂L₉ () : N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide C₁₈H₂₀N₂OS Thiourea, naphthyl, carboxamide Cyclohexane (chair) Chelating ability (S donor); intramolecular N–H···O hydrogen bond .
Compound : N-(2-(Cyclopropanecarbonyl)-tetrahydroisoquinolin-7-yl)-dihydropyridine carboxamide C₂₀H₂₂N₃O₃ (estimated) Cyclopropanecarbonyl, dihydropyridine Cyclopropane (strained) Increased steric strain from cyclopropane; electronic effects from dihydropyridine .

Key Observations :

  • Thiourea vs. Tetrahydroisoquinoline: The target compound lacks the thiourea (-NHC(S)NH-) group present in H₂L₉, which is critical for metal chelation and biological activity (e.g., antifungal, antitumor) . Instead, its tetrahydroisoquinoline core may enhance rigidity and receptor-binding specificity, common in alkaloid-derived pharmaceuticals.
  • Acyl Substituents: Replacing H₂L₉’s naphthyl group with a propanoyl chain (target compound) reduces aromaticity but improves solubility in nonpolar environments. Compared to the cyclopropanecarbonyl group in ’s analog, the propanoyl group offers greater conformational flexibility .
  • Cyclohexane Conformation : Both the target compound and H₂L₉ exhibit a chair conformation, minimizing steric strain and enhancing stability .

Biological Activity

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a synthetic compound derived from the tetrahydroisoquinoline family, which has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C24H30N2O2
  • Molecular Weight : 390.52 g/mol

The structure includes a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes such as cell proliferation and apoptosis. For instance, it may interact with heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), disrupting normal cellular functions.
  • Receptor Binding : It exhibits binding affinity to specific receptors in the central nervous system, potentially influencing neurotransmitter systems .

In Vitro Studies

Several studies have investigated the in vitro effects of this compound:

  • Antiviral Activity : Research indicated that derivatives of tetrahydroisoquinoline structures demonstrated significant antiviral properties against SARS-CoV-2. For example, a related compound showed an EC50 of 3.15 μM with a selective index exceeding 63.49 .
  • Cellular Effects : The compound influences cell signaling pathways by down-regulating ERK2 phosphorylation, which is crucial for various cancer-related signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of SARS-CoV-2 replication
Enzyme InhibitionInhibition of Hsp90 and TrxR
Receptor BindingAffinity for CNS receptors

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a study involving Vero E6 cells, this compound was tested for its ability to inhibit viral replication. The results indicated that the compound significantly reduced viral load with an EC50 value comparable to established antiviral agents like chloroquine .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial. Preliminary studies suggest that the compound exhibits low toxicity in vitro; however, further in vivo studies are necessary to assess safety comprehensively.

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